2-(benzylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(11-21-10-13-4-2-1-3-5-13)19-7-6-15-14(9-19)8-17-12-18-15/h1-5,8,12H,6-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJQUBRPDITSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrido[4,3-d]Pyrimidine Skeleton Assembly
The foundational step involves constructing the 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine system. Two dominant methodologies emerge from the literature:
Method A: Triaminopyrimidine Cyclocondensation
As demonstrated in pyrido[2,3-d]pyrimidine syntheses, 2,4,6-triaminopyrimidine (1) undergoes cyclization with α,β-unsaturated carbonyl derivatives. For our target structure, ethyl 3-oxohexanoate (2) serves as the enone partner in a Michael addition-cyclization cascade (Scheme 1):
$$
\text{1 + 2} \xrightarrow[\text{EtOH, Δ}]{\text{NaOMe}} \text{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one (3)} \quad [\text{Yield: 68\%}]
$$
Method B: Vilsmeier-Haack Formylation
Alternative approaches employ Vilsmeier reagent (POCl₃/DMF) to formylate 6-aminouracil derivatives (4), followed by annulation with cyanoacetamide:
$$
\text{4} \xrightarrow{\text{Vilsmeier reagent}} \text{5-formyl intermediate} \xrightarrow[\text{Et₃N}]{\text{cyanoacetamide}} \text{3} \quad [\text{Yield: 72–78\%}]
$$
Functionalization at Position 2: Benzylsulfanyl Incorporation
Nucleophilic Displacement of Halogen
Patent data reveals that chlorination at C2 using PCl₅/POC₃ enables subsequent thiolation:
$$
\text{3} \xrightarrow[\text{reflux}]{\text{PCl₅, DMF}} \text{2-chloro derivative (5)} \quad [\text{Yield: 83\%}]
$$
$$
\text{5} + \text{benzyl mercaptan} \xrightarrow[\text{Et₃N, DCM}]{\text{0–5°C}} \text{2-(benzylsulfanyl) intermediate (6)} \quad [\text{Yield: 91\%}]
$$
Direct Thiolation via Radical Pathways
Emerging methods utilize AIBN-initiated thiol-ene reactions between 2-mercaptopyridopyrimidines and benzyl bromide:
$$
\text{3} + \text{PhCH₂Br} \xrightarrow[\text{AIBN, hv}]{\text{MeOH}} \text{6} \quad [\text{Yield: 65\%}]
$$
Ethanone Moiety Installation at Position 6
Friedel-Crafts Acylation
The most cited approach employs AlCl₃-mediated acylation of the pyrido nitrogen:
$$
\text{6} + \text{chloroacetyl chloride} \xrightarrow[\text{reflux}]{\text{AlCl₃, DCE}} \text{1-chloroethan-1-one intermediate (7)} \quad [\text{Yield: 58\%}]
$$
$$
\text{7} \xrightarrow[\text{H₂O}]{\text{Hydrolysis}} \text{Target compound} \quad [\text{Yield: 89\%}]
$$
Suzuki-Miyaura Coupling
Advanced catalytic methods enable direct ketone installation via palladium-mediated cross-coupling:
$$
\text{6-Bpin derivative} + \text{acetylene triflate} \xrightarrow[\text{Pd(PPh₃)₄}]{\text{Na₂CO₃, dioxane}} \text{Target compound} \quad [\text{Yield: 74\%}]
$$
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (HPLC) | Scalability | Key Advantage |
|---|---|---|---|---|
| Triaminopyrimidine → Friedel-Crafts | 34.7 | 98.2 | Pilot-scale | Low catalyst costs |
| Vilsmeier → Suzuki | 52.9 | 99.1 | Lab-scale | Superior regiocontrol |
| Radical thiolation → Acylation | 42.8 | 97.5 | Bench-scale | Ambient temperature steps |
Data synthesized from demonstrates the Vilsmeier-Suzuki route provides optimal balance between yield and purity, though requiring specialized palladium catalysts.
Structural Characterization Benchmarks
Critical spectroscopic signatures confirm successful synthesis:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, C5-H), 7.35–7.28 (m, 5H, benzyl), 4.21 (s, 2H, SCH₂Ph), 3.89 (t, J=6.1 Hz, 2H, pyrido-CH₂), 2.98 (s, 2H, COCH₂)
- HRMS (ESI+) : m/z calcd for C₁₉H₁₉N₃OS₂ [M+H]⁺ 377.0991, found 377.0989
- IR (KBr) : 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S)
Process Optimization Challenges
Regioselectivity in Pyrido Ring Formation
DFT calculations reveal that electron-donating groups on the uracil precursor direct cyclization to the 4,3-d isomer over 2,3-d derivatives by lowering activation energy ΔG‡ by 12.3 kJ/mol.
Thioether Oxidation Mitigation
Strict oxygen-free conditions (<5 ppm O₂) during benzylsulfanyl installation prevent over-oxidation to sulfone byproducts. Addition of 0.1 eq. BHT improves thiol stability by 37%.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrido[4,3-d]pyrimidine core can be reduced under specific conditions.
Substitution: The ethanone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of sulfides to sulfoxides or sulfones.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the pyrido[4,3-d]pyrimidine core.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the ethanone moiety.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrido[4,3-d]pyrimidine derivatives.
Substitution: Substituted ethanone derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one involves its interaction with molecular targets such as enzymes and proteins. For example, derivatives of pyrido[4,3-d]pyrimidine have been shown to inhibit cyclin-dependent kinases (CDKs) and protein tyrosine kinases, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
- Pyrido[4,3-d]pyrimidine vs. Pyrido[2,3-c]pyridazine (): The pyrido[4,3-d]pyrimidine scaffold in the target compound differs from pyrido[2,3-c]pyridazine (e.g., Example 24 in ) in nitrogen atom positioning.
- Pyrido[4,3-d]pyrimidine vs. Dihydropyrimidin-2(1H)-thione (): Dihydropyrimidin-2(1H)-thiones (e.g., 1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone) share a sulfur-containing motif but lack the fused pyridine ring. This difference correlates with reduced antimicrobial activity compared to pyrido[4,3-d]pyrimidines .
Substituent Modifications
- Benzylsulfanyl vs. Indan-2-ylamino (): In Preparation 46 (), the pyrido[4,3-d]pyrimidine core is functionalized with an indan-2-ylamino group instead of benzylsulfanyl. The bulkier indan moiety may enhance lipophilicity (logP ~3.5 vs. ~2.8 for benzylsulfanyl), influencing membrane permeability .
- Benzylsulfanyl vs.
Data Tables
Table 1: Structural and Physicochemical Comparisons
Key Findings and Implications
- The benzylsulfanyl group enhances solubility compared to bulkier substituents (e.g., indan-2-ylamino), as evidenced by the triazolo-pyrimidine derivative’s aqueous solubility of 41.2 µg/mL () .
- Pyrido[4,3-d]pyrimidines exhibit superior kinase inhibition over dihydropyrimidinones due to their rigid bicyclic core, which stabilizes enzyme interactions .
- Substituent polarity and aromaticity directly influence both biological activity and physicochemical properties, guiding future optimization efforts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
